molecular formula C16H14Cl2N4O3S B2866940 N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-34-7

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2866940
CAS RN: 1048678-34-7
M. Wt: 413.27
InChI Key: CSSSGZTVFWHACB-UHFFFAOYSA-N
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Description

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H14Cl2N4O3S and its molecular weight is 413.27. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

2-Aminothiazole derivatives have been documented to exhibit potent anticancer properties. They are part of clinically applied anticancer drugs like dasatinib and alpelisib . Research has shown that these compounds can inhibit the growth of various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Antimicrobial Properties

Compounds with the 2-aminothiazole moiety have been associated with strong antimicrobial activities. They have been used to develop new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Uses

The anti-inflammatory potential of 2-aminothiazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. They can modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .

Antioxidant Effects

These compounds also serve as antioxidants, helping to protect cells from oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders .

Antiviral Applications

The structural versatility of 2-aminothiazole-based compounds allows them to be effective against various viral infections. Their antiviral activity is being explored in the development of new therapeutic agents .

Enzyme Inhibition

2-Aminothiazole derivatives are known to inhibit certain enzymes that are crucial for the survival of pathogens or cancer cells, making them useful tools in drug discovery for a range of diseases .

Neuroprotective Properties

Research suggests that these compounds may have neuroprotective effects, offering potential benefits in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Drug Development and Synthesis

The compound’s structure is conducive to chemical modifications, which allows for the synthesis of a variety of drugs targeting different therapeutic areas. Its role in drug synthesis is crucial for creating more effective and targeted medications .

properties

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O3S/c17-10-2-1-8(5-11(10)18)19-14(24)6-9-7-26-16(20-9)22-15(25)12-3-4-13(23)21-12/h1-2,5,7,12H,3-4,6H2,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSSGZTVFWHACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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